molecular formula C19H13FN2O4S B2726796 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-63-3

2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2726796
CAS No.: 922062-63-3
M. Wt: 384.38
InChI Key: NUFKVTOTPHKPTF-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepine core, a heterocyclic system with an oxygen atom at the 1,4-position, an 11-oxo group, and a 2-fluorobenzenesulfonamide substituent at the 2-position of the oxazepine ring. Its molecular formula is C₁₉H₁₄FN₂O₄S (molecular weight: 397.39 g/mol). The 2-fluoro substituent on the benzenesulfonamide moiety introduces steric and electronic effects that distinguish it from analogs .

Properties

IUPAC Name

2-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O4S/c20-14-5-1-4-8-18(14)27(24,25)22-12-9-10-16-13(11-12)19(23)21-15-6-2-3-7-17(15)26-16/h1-11,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFKVTOTPHKPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Oxidative Cyclization

A pivotal method for constructing the dibenzooxazepinone core involves copper-mediated tandem oxidation and cyclization. As demonstrated by Saikia et al., 2-O-tethered alkenyl benzaldehydes undergo oxidation to carboxylic acids followed by iodolactonization using CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C. For example:

  • Substrate Preparation : 2-(Prop-2-yn-1-yloxy)benzaldehyde derivatives are synthesized via propargylation of 2-hydroxybenzaldehyde using propargyl bromide and NaH in DMF.
  • Oxidation-Cyclization : The aldehyde is oxidized to a carboxylic acid, which undergoes iodolactonization to form the oxazepinone ring (yield: 61–87%).

Reaction Conditions :

Parameter Value
Catalyst CuI (10 mol%)
Oxidant TBHP (2 equiv)
Solvent Acetonitrile
Temperature 70°C
Time 12–24 h

Azide-Alkyne Cycloaddition Approaches

Alternative routes employ azide-alkyne Huisgen cycloaddition to assemble the oxazepine ring. The Royal Society of Chemistry protocol utilizes tosyl azide (TsN3) and copper thiophenecarboxylate (CuTc) in toluene to generate triazole-linked intermediates, which are subsequently cyclized:

  • Alkyne Functionalization : 2-(Prop-2-ynyloxy)benzaldehyde reacts with Grignard reagents (e.g., phenylmagnesium bromide) to form propargyl alcohols.
  • Cyclization : Treatment with TsN3 and CuTc induces triazole formation, followed by acid-mediated cyclization to yield the oxazepinone core.

Key Advantages :

  • High regioselectivity due to the directing effect of the alkyne.
  • Compatibility with diverse substituents on the benzaldehyde precursor.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantages Limitations
CuI/TBHP Cyclization 61–87 12–24 Single-pot oxidation-cyclization; scalable Requires anhydrous conditions
Azide-Alkyne Approach 70–85 5–8 High regioselectivity; mild conditions Multi-step synthesis; cost of TsN3

Mechanistic Considerations

  • Oxidative Cyclization : CuI facilitates TBHP-mediated oxidation of the aldehyde to a carboxylic acid, followed by iodolactonization via electrophilic iodine insertion.
  • Azide Cycloaddition : CuTc catalyzes the formation of a triazole intermediate, which undergoes acid-catalyzed ring contraction to the oxazepinone.

Post-Synthetic Modifications

The iodine substituent introduced during iodolactonization permits further functionalization:

  • Thiocyanation : Treatment with NH4SCN yields thiocyanate derivatives.
  • Azide-Triazole Conversion : Reaction with phenylacetylene via click chemistry forms triazole-linked analogs (89% yield).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

The biological activity of 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways. For instance, fluorinated derivatives have shown enhanced inhibition of hexokinase compared to non-fluorinated counterparts.
  • Cellular Uptake and Stability : Modifications at the C-2 position with halogens can improve the stability and uptake of the compound in cells, enhancing its efficacy.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit potential anticancer properties. The ability to inhibit key metabolic enzymes may lead to reduced tumor growth and proliferation. Studies are ongoing to evaluate its effectiveness against various cancer cell lines.

Neurological Disorders

The unique structure of this compound suggests potential applications in treating neurological disorders. Its ability to modulate biological pathways could be explored for developing treatments targeting conditions such as depression or anxiety.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. The sulfonamide group is known for its antibacterial properties, which can be leveraged in developing new antibiotics .

Case Study 1: Inhibition of Hexokinase

A study demonstrated that fluorinated derivatives of dibenzo[b,f][1,4]oxazepine compounds showed significant inhibition of hexokinase activity in vitro. This finding suggests that this compound may similarly inhibit this enzyme, providing a basis for further research into its anticancer properties.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, compounds related to this oxazepine structure exhibited protective effects on neuronal cells under oxidative stress conditions. This suggests that further investigation into the neuroprotective capabilities of this compound could yield promising results for treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Group

Positional Isomerism of Fluorine :

  • : 4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
    • The para-fluoro substituent (4-fluoro) on the benzenesulfonamide reduces steric hindrance compared to the ortho-fluoro (2-fluoro) in the target compound. This may enhance binding affinity in certain biological systems due to improved electronic interactions with target receptors .
    • Molecular weight: 398.41 g/mol (C₂₀H₁₅FN₂O₄S).

Methoxy vs. Fluoro Substituents :

  • : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide
    • The 2,4-dimethoxy groups increase electron-donating effects and solubility but reduce lipophilicity compared to the 2-fluoro group. This compound has a higher molecular weight (467.50 g/mol, C₂₃H₂₃N₂O₆S) due to the ethyl and methoxy substituents .

Modifications on the Dibenzo-Oxazepine Core

Alkyl Substituents at Position 10 :

  • includes a 10-methyl group, which enhances hydrophobicity and may stabilize the oxazepine ring conformation.

Methylation at Position 8 :

  • Molecular weight: 435.50 g/mol (C₂₃H₂₃N₂O₄S) .

Oxazepine vs. Thiazepine Derivatives

and describe dibenzo[b,f][1,4]thiazepine analogs (e.g., compounds 47–49), where the oxygen atom in the oxazepine ring is replaced by sulfur.

  • Key Differences :
    • Sulfur’s larger atomic size and polarizability may enhance receptor binding in dopamine D2 antagonists (as reported in ).
    • Thiazepine derivatives exhibit distinct electronic profiles due to sulfur’s lower electronegativity compared to oxygen .

Physicochemical and Pharmacological Implications

Key Observations

  • Lipophilicity : Alkyl groups (e.g., 10-methyl or 10-ethyl) increase logP values, favoring membrane permeability but possibly reducing aqueous solubility .

Biological Activity

2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique molecular structure, featuring a fluorine atom and a sulfonamide group, suggests significant biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC20_{20}H15_{15}FN2_{2}O4_{4}S
Molecular Weight398.4 g/mol
CAS Number922062-63-3

The compound's unique features include the presence of an oxo group and a fluorine atom, which are believed to enhance its biological properties compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways. For example, fluorinated derivatives have shown enhanced inhibition of hexokinase compared to their non-fluorinated counterparts .
  • Cellular Uptake and Stability : Modifications at the C-2 position with halogens can improve the stability and uptake of the compound in cells, making it effective at lower doses .

Biological Activity Studies

Recent studies have focused on the biological effects of fluorinated compounds similar to this compound. These studies provide insights into its potential therapeutic applications:

  • Cytotoxicity in Cancer Cells : In vitro studies indicate that fluorinated derivatives exhibit potent cytotoxic effects against cancer cell lines. The lowest IC50_{50} values were observed under hypoxic conditions, suggesting that these compounds may be particularly effective in the tumor microenvironment .
  • Mechanistic Insights : Molecular docking studies have shown that these compounds bind to hexokinase similarly to glucose, indicating a competitive inhibition mechanism that could disrupt glycolysis in cancer cells .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Glioblastoma Multiforme (GBM)

A study investigated the efficacy of halogenated derivatives in inhibiting glycolysis in GBM cells. The results demonstrated that these compounds significantly reduced cell viability and altered metabolic pathways associated with tumor growth. The findings suggest a promising avenue for targeted therapy in aggressive cancers like GBM .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of hexokinase by various halogenated derivatives revealed that modifications at specific positions could enhance inhibitory activity. This study underscores the importance of structural modifications in developing more effective anticancer agents .

Q & A

Q. What are the standard protocols for synthesizing 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling 2-fluorobenzenesulfonyl chloride with a functionalized dibenzo[b,f][1,4]oxazepin scaffold. Key steps include:

  • Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis.
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Optimization: Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize unreacted starting material .

Q. How is structural characterization of this compound validated in academic research?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: Compare 1^1H and 13^13C spectra with computational predictions (e.g., density functional theory) to confirm regiochemistry of the sulfonamide and oxazepine moieties .
    • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions to validate stereochemical assignments .

Intermediate Research Questions

Q. What experimental designs are recommended for assessing the compound’s bioactivity in vitro?

Methodological Answer:

  • Assay Selection: Use cell-based assays (e.g., viability assays with IC50_{50} determination) or enzyme inhibition studies (e.g., fluorescence-based kinase assays).
  • Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only controls to account for solvent effects .
  • Dose-Response Curves: Test 8–10 concentrations in triplicate, analyzed via nonlinear regression (e.g., GraphPad Prism) .

Q. How can researchers address solubility challenges during in vitro testing?

Methodological Answer:

  • Solubility Screening: Pre-dissolve the compound in DMSO (≤0.1% final concentration) and dilute in assay buffer.
  • Surfactants: Add 0.01% Tween-20 or Pluronic F-68 to improve aqueous dispersion .
  • Alternative Solvents: Test co-solvents like PEG-400 or cyclodextrin inclusion complexes for hydrophobic compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Replication Studies: Independently validate results using identical protocols (e.g., same cell lines, assay conditions) .
  • Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to identify confounding variables (e.g., batch-to-batch compound variability) .
  • Orthogonal Assays: Confirm activity via alternative methods (e.g., SPR for binding affinity vs. cellular assays for functional effects) .

Q. How should environmental fate studies be designed to evaluate this compound’s persistence?

Methodological Answer:

  • Degradation Pathways: Conduct OECD 301B (ready biodegradability) tests under controlled aerobic conditions.
  • Metabolite Identification: Use LC-MS/MS to track transformation products (e.g., hydroxylated or sulfonamide-cleaved derivatives) .
  • Ecotoxicity: Pair with Daphnia magna or algal growth inhibition assays to assess ecological risks .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Silico Tools:
    • ADMET Prediction: Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions.
    • Molecular Dynamics (MD): Simulate binding to plasma proteins (e.g., human serum albumin) to predict half-life .
  • Validation: Compare predictions with experimental data (e.g., rat pharmacokinetic studies) to refine models .

Methodological Challenges

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Scaffold Modifications: Systematically vary substituents (e.g., fluorine position, sulfonamide linker length) .
  • Data Integration: Use multivariate analysis (e.g., PCA or partial least squares) to correlate structural features with bioactivity .
  • High-Throughput Screening: Employ 96-well plate formats to test 50–100 derivatives in parallel .

Q. What statistical approaches are critical for analyzing dose-dependent toxicity data?

Methodological Answer:

  • Probit Analysis: Model mortality or adverse effect data to calculate LD50_{50} or NOAEL .
  • Benchmark Dose (BMD): Use EPA guidelines to derive toxicity thresholds with 95% confidence intervals .
  • Survival Analysis: Apply Kaplan-Meier curves and Cox proportional hazards models for longitudinal studies .

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